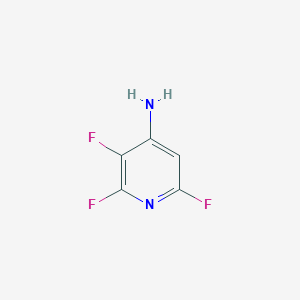

2,3,6-三氟吡啶-4-胺

描述

2,3,6-Trifluoropyridin-4-amine is a chemical compound with the molecular formula C5H3F3N2 . It is a type of fluorinated pyridine . Fluorinated pyridines are interesting due to their unique physical, chemical, and biological properties, which are attributed to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .

Molecular Structure Analysis

The molecular weight of 2,3,6-Trifluoropyridin-4-amine is 148.086 g/mol . The exact mass and monoisotopic mass are 148.02483259 g/mol . The compound has a density of 1.5±0.1 g/cm3 .

Physical And Chemical Properties Analysis

2,3,6-Trifluoropyridin-4-amine has a boiling point of 251.2±35.0 °C at 760 mmHg . The compound is characterized by a topological polar surface area of 38.9 Ų . It has a complexity of 122 .

科学研究应用

合成技术优化

- 合成技术优化:李盛松(2010)改进了 3,5-二氯-2,6-二氟吡啶-4-胺的合成技术,简化了操作,反应条件温和,应用前景广阔 (李盛松,2010)。

催化与反应机理

- 催化的氨甲基化:长江治等(2015)报道,3 族金属三酰胺配合物,特别是钇和钆,有效地催化氨甲基化反应中吡啶衍生物的邻位 C-H 键加成 (长江等,2015)。

合成与亲核芳香取代

- 区域选择性亲核取代:加布里埃尔·波多兰等(2015)探索了五氟吡啶和 2,4,6-三氟吡啶与伯胺和仲胺的反应,实现了高区域选择性并得到 4-氨基吡啶衍生物 (Podolan 等,2015)。

聚合与材料应用

- 用于气体分离的超支化聚酰亚胺:方杰等(2000)合成了一系列芳香族超支化聚酰亚胺,在气体分离应用中显示出潜力 (方等,2000)。

荧光与金属离子亲和力

- 荧光与金属离子结合性质:梁建等(2009)研究了三((6-苯基-2-吡啶基)甲基)胺的可溶性衍生物的荧光和金属离子结合性质,突出了它们在各种应用中的潜力 (梁等,2009)。

反应机理与合成

- 吡啶衍生物的合成:米志远(2010)对由 3,5-二氯-2,4,6-三氟吡啶合成 4-氨基-3,5-二氯-6-氟吡啶-2-醇进行了研究,提供了对反应机理和合成过程的见解 (志远,2010)。

安全和危害

未来方向

Trifluoromethylpyridine (TFMP) and its derivatives, including 2,3,6-Trifluoropyridin-4-amine, have found applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

作用机制

Target of Action

The compound is a fluorinated pyridine, and fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .

Mode of Action

Fluoropyridines, due to the presence of strong electron-withdrawing substituents in the aromatic ring, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that 2,3,6-Trifluoropyridin-4-amine may interact with its targets in a unique manner, potentially influencing the targets’ function or activity.

Biochemical Pathways

Fluoropyridines are often used in the synthesis of biologically active compounds , suggesting that they may influence a variety of biochemical pathways depending on the specific targets they interact with.

Pharmacokinetics

The compound’s fluorine atoms could potentially enhance its bioavailability, as fluorine is known to improve the metabolic stability and permeability of pharmaceuticals .

Result of Action

Given its potential use in the synthesis of biologically active compounds , it may have diverse effects depending on the specific biological context.

属性

IUPAC Name |

2,3,6-trifluoropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2/c6-3-1-2(9)4(7)5(8)10-3/h1H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRFOLPUTPVEMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90553974 | |

| Record name | 2,3,6-Trifluoropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,6-Trifluoropyridin-4-amine | |

CAS RN |

63489-55-4 | |

| Record name | 2,3,6-Trifluoropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B1283127.png)

![[2-(Benzyloxy)phenyl]methanamine hydrochloride](/img/structure/B1283135.png)